molecular formula C19H16FN3O2 B4624306 2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide

2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B4624306
M. Wt: 337.3 g/mol
InChI Key: PGYIDVJHQWRSPI-UHFFFAOYSA-N
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Description

2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Aniline Group: The 4-fluoroaniline can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Formation of the Carboxamide Group: This step usually involves the reaction of the pyridine derivative with an appropriate carboxylic acid derivative under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide
  • 2-(4-bromoanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide

Uniqueness

The presence of the 4-fluoroaniline group in 2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide can impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(4-fluoroanilino)-N-(3-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-16-5-2-4-15(12-16)23-19(24)17-6-3-11-21-18(17)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYIDVJHQWRSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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